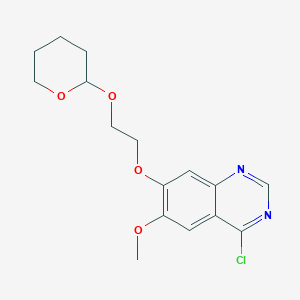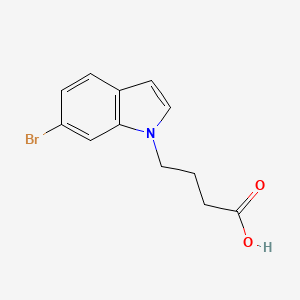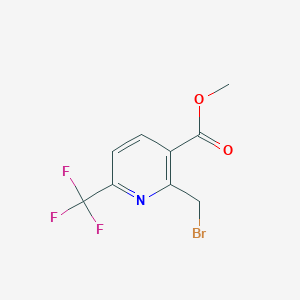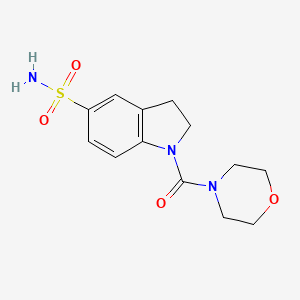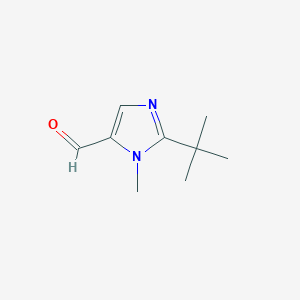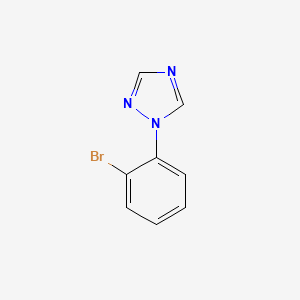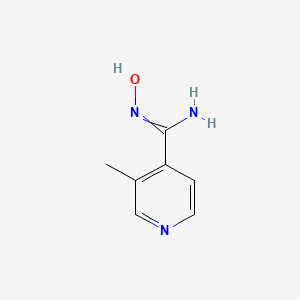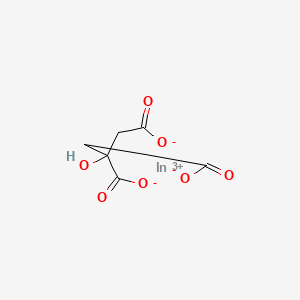
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) typically involves the reaction of citric acid with indium salts under controlled conditions. One common method involves dissolving citric acid in water and then adding an indium salt, such as indium chloride or indium nitrate, to the solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired indium-citrate complex. The resulting solution is then subjected to evaporation or crystallization to obtain the solid indium-citrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as pH, temperature, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated crystallization systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) can undergo various chemical reactions, including:
Complexation Reactions: The compound can form complexes with other metal ions or ligands.
Redox Reactions: The indium ion in the compound can participate in oxidation-reduction reactions.
Substitution Reactions: Ligands in the indium-citrate complex can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Complexation Reactions: Reagents such as other metal salts or ligands (e.g., ethylenediamine) can be used. Conditions typically involve aqueous solutions and controlled pH.
Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used. Conditions depend on the specific redox reaction.
Substitution Reactions: Ligands such as ammonia or phosphines can be used. Conditions may include varying the temperature and solvent to facilitate the substitution.
Major Products Formed
Complexation Reactions: Formation of mixed-metal complexes or ligand-exchanged complexes.
Redox Reactions: Formation of reduced or oxidized indium species.
Substitution Reactions: Formation of new indium-ligand complexes.
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) has several scientific research applications:
Materials Science: Used in the synthesis of indium-based materials, such as indium oxide nanoparticles, which have applications in electronics and catalysis.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including organic transformations and polymerization reactions.
Biomedicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Environmental Science: Studied for its ability to bind and remove heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) involves the coordination of indium ions with the carboxylate and hydroxyl groups of citric acid. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (11):
Propane-1,2,3-tricarboxylic acid:
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) is unique due to the presence of indium ions, which impart specific properties such as catalytic activity and potential biomedical applications. Unlike sodium citrate or citric acid monohydrate, the indium-citrate complex can participate in redox and substitution reactions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
4194-69-8 |
|---|---|
Molecular Formula |
C6H5InO7 |
Molecular Weight |
303.92 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) |
InChI |
InChI=1S/C6H8O7.In/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
VSEUCCPAJZHJSX-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[In+3] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane](/img/structure/B8343025.png)
![Quinoxaline, 2-[(4-bromo-4,4-difluorobutyl)thio]-](/img/structure/B8343028.png)

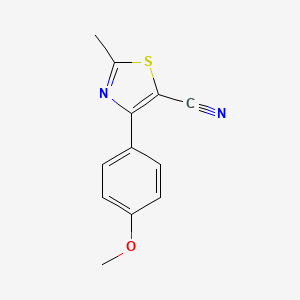
![5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid](/img/structure/B8343039.png)
![3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
